molecular formula C17H17F3N4O2S B14930266 2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B14930266
M. Wt: 398.4 g/mol
InChI Key: VMLIIOHBEUNZKK-UHFFFAOYSA-N
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Description

2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound characterized by its unique structure, which includes a triazole ring, cyclopropyl groups, and a trifluoromethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4,5-dicyclopropyl-1,2,4-triazole-3-thiol with 4-(trifluoromethoxy)phenylacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenylacetamide moiety.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the trifluoromethoxyphenyl group are key structural features that enable the compound to bind to specific sites on proteins, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile
  • 2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanimidamide

Uniqueness

Compared to similar compounds, 2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical development.

Properties

Molecular Formula

C17H17F3N4O2S

Molecular Weight

398.4 g/mol

IUPAC Name

2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C17H17F3N4O2S/c18-17(19,20)26-13-7-3-11(4-8-13)21-14(25)9-27-16-23-22-15(10-1-2-10)24(16)12-5-6-12/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,21,25)

InChI Key

VMLIIOHBEUNZKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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